molecular formula C12H7Cl2F3N2O B1607934 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline CAS No. 76471-06-2

3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline

Cat. No.: B1607934
CAS No.: 76471-06-2
M. Wt: 323.09 g/mol
InChI Key: MTZUYQAWUPZQOK-UHFFFAOYSA-N
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Description

3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline is a chemical compound with the molecular formula C12H7Cl2F3N2O. It is a white solid that is soluble in organic solvents such as chloroform and dimethyl sulfoxide. This compound is primarily used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .

Preparation Methods

The synthesis of 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline typically involves the following steps:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2O/c13-8-4-7(18)1-2-10(8)20-11-9(14)3-6(5-19-11)12(15,16)17/h1-5H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZUYQAWUPZQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382410
Record name 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76471-06-2
Record name 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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